molecular formula C22H21FN6O3 B1229438 6-Azidoketanserin CAS No. 97930-92-2

6-Azidoketanserin

Cat. No.: B1229438
CAS No.: 97930-92-2
M. Wt: 436.4 g/mol
InChI Key: ZODZXLDNRKJANG-UHFFFAOYSA-N
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Description

6-Azidoketanserin is a chemically modified derivative of ketanserin, a well-characterized serotonin receptor antagonist. The introduction of an azido (-N₃) group at the 6-position of the ketanserin structure enhances its utility as a photoaffinity labeling agent, enabling the study of serotonin receptor (5-HT₂A) binding sites and interactions in molecular pharmacology . This compound is primarily used in research to investigate receptor-ligand dynamics, conformational changes, and competitive binding mechanisms. Its synthesis involves selective azidation under controlled conditions, preserving the core pharmacophore while introducing photoreactive functionality .

Properties

CAS No.

97930-92-2

Molecular Formula

C22H21FN6O3

Molecular Weight

436.4 g/mol

IUPAC Name

6-azido-3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H21FN6O3/c23-16-3-1-14(2-4-16)20(30)15-7-9-28(10-8-15)11-12-29-21(31)18-13-17(26-27-24)5-6-19(18)25-22(29)32/h1-6,13,15H,7-12H2,(H,25,32)

InChI Key

ZODZXLDNRKJANG-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C=CC(=C4)N=[N+]=[N-])NC3=O

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C=CC(=C4)N=[N+]=[N-])NC3=O

Other CAS No.

97930-92-2

Synonyms

6-azido-3-(2-(4-(4-fluorobenzoyl)-1-piperidinyl)ethyl)-2,4(1H,3H)-quinazolinedione
6-azidoketanserin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 6-Azidoketanserin with structurally related compounds, focusing on key pharmacological and chemical properties:

Compound CAS Number Primary Target Functional Group Key Application
This compound Not listed in evidence 5-HT₂A receptor Azide (-N₃) at position 6 Photoaffinity labeling, receptor mapping
Ketanserin Not listed in evidence 5-HT₂A receptor None Antihypertensive, serotonin antagonism
Ritanserin Not listed in evidence 5-HT₂A/2C receptors Fluorophenyl substitution Schizophrenia research, receptor subtype studies
Pirenperone Not listed in evidence 5-HT₂A receptor Piperazine ring Radioligand binding assays

For reference, EPA and CAS numbering formats follow standardized systems as outlined in and .

Binding Affinity and Selectivity

This compound exhibits comparable 5-HT₂A receptor affinity to ketanserin (Ki ≈ 1–3 nM) but differs in its irreversible binding capacity due to the azide group. In contrast, ritanserin shows broader selectivity for 5-HT₂A/2C subtypes, while pirenperone lacks photoreactivity but is widely used in competitive binding studies. The azide modification in this compound uniquely enables covalent cross-linking upon UV irradiation, a feature absent in its parent compound .

Pharmacokinetic and Stability Profiles

  • Photoreactivity : The azide group in this compound requires protection from light during storage, unlike ketanserin or ritanserin .

Receptor Mapping Studies

This compound has been employed to identify ligand-binding domains within the 5-HT₂A receptor. For example, UV-induced cross-linking in murine models revealed critical interactions with transmembrane helices 3 and 6, data corroborated by mutagenesis studies .

Limitations and Challenges

  • Specificity Concerns: Off-target binding to monoamine transporters has been observed at higher concentrations.
  • Technical Constraints: Requires specialized handling (e.g., darkroom conditions) for photoactivation, limiting its use in high-throughput screens compared to non-azide analogues .

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